
2-Methyl-4-(piperidin-1-yl)pyridine
Overview
Description
2-Methyl-4-(piperidin-1-yl)pyridine is a pyridine derivative featuring a methyl group at the 2-position and a piperidine substituent at the 4-position of the pyridine ring. The compound’s synthesis often involves nucleophilic aromatic substitution or coupling reactions, as seen in related piperidinyl pyridine derivatives like 5-methoxy-2-(piperidin-1-yl)pyridine, which is synthesized with an 81% yield via similar methodologies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(piperidin-1-yl)pyridine typically involves the reaction of 2-methyl-4-chloropyridine with piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(piperidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride, potassium carbonate, and other bases to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-(piperidin-1-yl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound can modulate biological pathways by binding to these targets and altering their activity. The exact mechanism may vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Analogs
The following compounds share structural similarities with 2-Methyl-4-(piperidin-1-yl)pyridine:
- 2-Methyl-4-(dimethylamino)pyridine: Substitutes piperidine with a dimethylamino group, enhancing electron-donating properties .
- 2-Methyl-4-tert-butylpyridine : Features a bulky tert-butyl group, increasing steric hindrance and lipophilicity .
- 4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine : Contains a methylthioalkyl chain, influencing solubility and metabolic stability .
Substituent Effects
- Piperidine vs. Aromatic Rings : Piperidine provides conformational flexibility and basicity, whereas aromatic substituents (e.g., phenyl in D2 derivatives) enhance π-π stacking but reduce solubility .
- Electron-Withdrawing Groups : Chlorine or nitro groups (e.g., in compounds) decrease electron density, affecting reactivity and binding to electrophilic targets .
Physicochemical Properties
Comparative Data Table
Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Substituents |
---|---|---|---|---|
This compound | ~176.3 | Not reported | ~80* | Piperidine, Methyl |
2-Amino-4-(2-chloro-5-Ph)Pyridine | 466–545 | 268–287 | 67–81 | Chloro, Substituted Phenyl |
5-Methoxy-2-(piperidin-1-yl)pyridine | 206.3 | Not reported | 81 | Methoxy, Piperidine |
2-Methyl-4-(dimethylamino)pyridine | 150.2 | Not reported | Not reported | Dimethylamino, Methyl |
*Estimated based on analogous syntheses .
Key Observations
- Melting Points : Chlorinated analogs () exhibit higher melting points (268–287°C) due to increased crystallinity from halogen interactions .
- Lipophilicity : Piperidine-containing derivatives typically show moderate logP values (~2–3), balancing membrane permeability and solubility .
Enzyme Inhibition
- CYP450 Inhibition : Derivatives like D1 () with pyridine cores act as CYP3A4 inhibitors, demonstrating competitive binding (Kcal/mol affinity comparable to tofacitinib) .
Neuroactive Effects
- Dopaminergic Interactions: Piperidinyl pyridines structurally related to MPTP () may exhibit neurotoxic profiles via monoamine oxidase B (MAO-B) metabolism, leading to dopaminergic neuron depletion .
- Receptor Selectivity : Unlike raclopride (D2/D3 antagonist), piperidine-containing S 18126 () shows high D4 receptor selectivity (Ki = 2.4 nM), highlighting substituent-driven receptor specificity .
ADMET Properties
Biological Activity
2-Methyl-4-(piperidin-1-yl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyridine ring substituted with a piperidine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound and its derivatives. It has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and cervical cancer (HeLa) cells. The effectiveness is often measured by IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
Table 1: Antiproliferative Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MDA-MB-231 | 0.075 |
Derivative A | HeLa | 0.069 |
Derivative B | A549 | 0.0046 |
The presence of functional groups such as methoxy (-OMe) and hydroxyl (-OH) has been shown to enhance antiproliferative activity by decreasing IC50 values, indicating improved efficacy in inhibiting cell growth .
The mechanisms underlying the anticancer activity of this compound involve several pathways:
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, preventing cancer cells from dividing.
- Apoptosis Induction : It promotes apoptosis through the activation of caspases, which are crucial for programmed cell death.
- Inhibition of Metastasis : Studies suggest that it may hinder the migration and invasion capabilities of cancer cells by modulating signaling pathways involved in metastasis.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine and pyridine rings can significantly influence biological activity. For instance:
- Substituents on the Pyridine Ring : The introduction of electron-donating or electron-withdrawing groups alters the electronic properties and lipophilicity, impacting binding affinity to target proteins.
Table 2: Impact of Substituents on Biological Activity
Substituent | Position | Effect on Activity |
---|---|---|
-OH | Para | Increases potency |
-OMe | Ortho | Decreases potency |
-NO2 | Para | Enhances activity |
Case Studies
A notable case study involved the evaluation of this compound in combination with other chemotherapeutic agents. The combination therapy demonstrated synergistic effects, leading to significantly lower IC50 values compared to monotherapy. This suggests potential for developing combination regimens that enhance therapeutic efficacy while reducing side effects.
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-4-(piperidin-1-yl)pyridine?
Basic
A common method involves nucleophilic substitution of a halogenated pyridine precursor (e.g., 4-chloro-2-methylpyridine) with piperidine. Key steps include:
- Reacting the pyridine derivative with piperidine in dichloromethane under basic conditions (e.g., NaOH) to facilitate substitution .
- Purification via column chromatography or recrystallization to achieve >99% purity, as validated by HPLC .
Alternative routes may employ transition metal-catalyzed coupling, though yields and regioselectivity require optimization.
Q. How is the purity of this compound typically assessed?
Basic
Purity is evaluated using:
- HPLC/GC : Quantification of impurities using reverse-phase chromatography or gas chromatography with flame ionization detection .
- NMR spectroscopy : Confirmation of structural integrity and absence of unreacted starting materials (e.g., residual piperidine or halogenated intermediates) .
- Elemental analysis : Verification of C, H, and N content within ±0.4% of theoretical values .
Q. How can computational modeling aid in predicting the biological activity of this compound?
Advanced
Computational approaches include:
- Docking studies : Using crystal structures of target receptors (e.g., dopamine D4R) to predict binding modes and affinity. For example, ligand-receptor interactions of pyridine-piperidine hybrids can be modeled with software like AutoDock or Schrödinger .
- Molecular dynamics simulations : Assessing conformational stability of the compound in binding pockets over time .
- Pharmacophore mapping : Identifying critical functional groups (e.g., piperidine’s basic nitrogen) for activity against GPCRs or kinases .
Experimental validation via β-arrestin recruitment or cAMP inhibition assays is recommended to corroborate predictions .
Q. What strategies resolve contradictions in receptor binding affinity data?
Advanced
Discrepancies in binding data (e.g., divergent Ki values across assays) may arise from:
- Assay-specific conditions : Differences in radioligand choice (e.g., [³H]N-methylspiperone vs. OH-DPAT) or cell lines (HEK293 vs. CHO cells). Cross-validation using multiple assays (competitive inhibition, functional signaling) is critical .
- Allosteric vs. orthosteric binding : Use of Schild analysis or mutagenesis to distinguish binding sites .
- Solubility limitations : Adjust DMSO concentration or employ surfactants to ensure compound stability in buffer systems .
Q. What safety precautions are necessary when handling this compound?
Basic
Key safety measures include:
- PPE : Lab coat, nitrile gloves, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Emergency protocols : For ingestion, immediate administration of activated charcoal (P301+P310) and medical consultation .
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Q. How does the steric effect of the methyl group influence binding to target receptors?
Advanced
The 2-methyl group may:
- Enhance selectivity : Steric hindrance prevents off-target binding to bulkier receptor pockets (e.g., D2R vs. D4R subtypes) .
- Modulate lipophilicity : Increased logP improves membrane permeability but may reduce solubility. Comparative studies with analogs (e.g., 2-ethyl or unsubstituted pyridine) can isolate steric contributions .
- Alter conformational dynamics : Molecular dynamics simulations suggest the methyl group restricts rotational freedom, stabilizing bioactive conformations .
Q. What spectroscopic methods are used for structural characterization?
Basic
- ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., piperidine’s axial/equatorial protons at δ 1.4–2.8 ppm) .
- IR spectroscopy : Identify NH stretching (3300–3500 cm⁻¹) in piperidine or pyridine ring vibrations (1600–1500 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ at m/z 177.1364 for C₁₁H₁₆N₂) .
Q. What are the challenges in optimizing the pharmacokinetic profile of piperidine-pyridine hybrids?
Advanced
Key challenges include:
- Metabolic stability : Piperidine’s susceptibility to CYP450 oxidation. Strategies include fluorination or incorporation of electron-withdrawing groups .
- Blood-brain barrier (BBB) penetration : Balancing logP (optimal range: 2–3) and polar surface area (<90 Ų) to enhance CNS uptake .
- Toxicity mitigation : Screening for hERG inhibition or hepatotoxicity using in vitro models (e.g., HepG2 cells) .
Q. How are structure-activity relationships (SARs) studied for this compound?
Advanced
SAR studies involve:
- Analog synthesis : Modifying substituents (e.g., replacing piperidine with morpholine or varying methyl position) .
- Bioassay panels : Testing analogs against target receptors (e.g., D2-like receptors) and off-targets (e.g., serotonin 5-HT2A) .
- 3D-QSAR modeling : Using CoMFA or CoMSIA to correlate spatial/electronic features with activity .
Q. What are the ecological considerations for disposing of this compound?
Basic
Properties
IUPAC Name |
2-methyl-4-piperidin-1-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-10-9-11(5-6-12-10)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKGSZATXCWQOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592006 | |
Record name | 2-Methyl-4-(piperidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103971-16-0 | |
Record name | 2-Methyl-4-(piperidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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